
2(3H)-Furanone, dihydro-3-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. The addition of a trimethylsilyl group to the furanone structure enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- typically involves the reaction of a furanone derivative with a trimethylsilyl reagent. One common method is the silylation of dihydrofuranone using trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or alkoxides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or alkoxides in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Functionalized furanone derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-3-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes, receptors, or other biomolecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
2(3H)-Furanone, dihydro-3-methyl-: Similar structure but with a methyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-ethyl-: Similar structure but with an ethyl group instead of a trimethylsilyl group.
2(3H)-Furanone, dihydro-3-phenyl-: Similar structure but with a phenyl group instead of a trimethylsilyl group.
Uniqueness: The presence of the trimethylsilyl group in 2(3H)-Furanone, dihydro-3-(trimethylsilyl)- imparts unique properties such as increased stability, reactivity, and lipophilicity compared to its analogs. These characteristics make it a valuable compound in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
57025-69-1 |
|---|---|
Molekularformel |
C7H14O2Si |
Molekulargewicht |
158.27 g/mol |
IUPAC-Name |
3-trimethylsilyloxolan-2-one |
InChI |
InChI=1S/C7H14O2Si/c1-10(2,3)6-4-5-9-7(6)8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
LMGFTOCAPJBUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








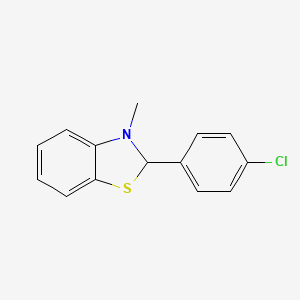
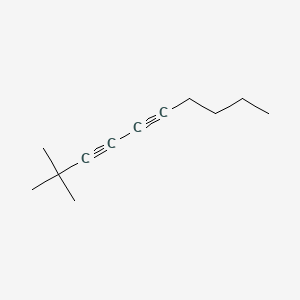
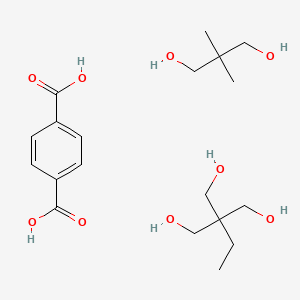
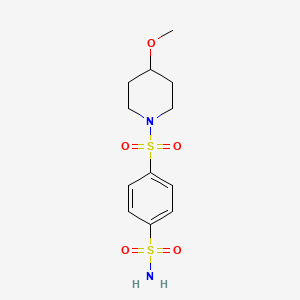
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
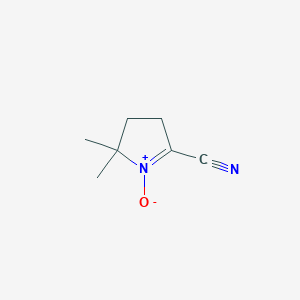
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
